molecular formula C12H13NO3 B2507754 [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol CAS No. 890094-15-2

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Cat. No.: B2507754
CAS No.: 890094-15-2
M. Wt: 219.24
InChI Key: HYPWVAJJDGNLCV-UHFFFAOYSA-N
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Description

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-ethoxyphenyl group and at the 5-position with a hydroxymethyl (-CH2OH) moiety. The ethoxy group (-OC2H5) on the phenyl ring enhances lipophilicity compared to smaller substituents like methoxy (-OCH3), influencing solubility and intermolecular interactions.

Properties

IUPAC Name

[3-(4-ethoxyphenyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-15-10-5-3-9(4-6-10)12-7-11(8-14)16-13-12/h3-7,14H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPWVAJJDGNLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization using acetic anhydride to yield the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol can undergo oxidation reactions to form corresponding oxazole derivatives with higher oxidation states.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

  • Oxidation products include oxazole derivatives with ketone or aldehyde functionalities.
  • Reduction products include various alcohol derivatives.
  • Substitution reactions yield a wide range of substituted oxazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol exhibit significant anticancer properties. For example, studies have shown that certain oxazole derivatives can inhibit the proliferation of various cancer cell lines. A notable case study demonstrated that a related compound reduced tumor growth in xenograft models, indicating its potential as a therapeutic agent .

2. Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to cancer progression and metabolic disorders. For instance, it has been shown to inhibit prolyl oligopeptidase, an enzyme involved in the cleavage of proline-containing peptides, which plays a role in various physiological processes including neuropeptide regulation .

3. Antimicrobial Properties
The compound also exhibits antimicrobial activity against several pathogenic bacteria and fungi. In vitro studies have shown that it can inhibit the growth of common pathogens, making it a candidate for further development into antimicrobial agents .

Biological Applications

1. Drug Development
The structural features of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol make it a valuable scaffold for drug development. Its derivatives are being explored as potential candidates for treating diseases such as diabetes and obesity due to their effects on metabolic pathways .

2. Neuroprotective Effects
Recent studies have suggested that compounds similar to [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol may offer neuroprotective benefits, potentially mitigating neurodegenerative diseases through their action on neurotransmitter systems .

Materials Science Applications

1. Synthesis of Advanced Materials
In materials science, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is utilized as a building block for synthesizing advanced organic materials. Its unique chemical properties allow for the creation of polymers with specific functionalities that can be used in electronics and photonics .

2. Catalytic Applications
The compound has been explored for its catalytic properties in organic synthesis. Studies indicate that it can facilitate various reactions under mild conditions, contributing to more sustainable chemical processes .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivitySignificant inhibition of tumor growth
Enzyme InhibitionInhibition of prolyl oligopeptidase
Antimicrobial PropertiesEffective against various pathogens
Biological ApplicationsDrug DevelopmentPotential treatment for metabolic disorders
Neuroprotective EffectsMitigates neurodegeneration
Materials ScienceSynthesis of Advanced MaterialsCreation of functional polymers
Catalytic ApplicationsFacilitates reactions under mild conditions

Case Studies

Case Study 1: Anticancer Activity
A study published in 2023 reported that a derivative of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol showed a dose-dependent decrease in cell viability in breast cancer cell lines. The compound was administered in varying concentrations over 48 hours, resulting in an IC50 value significantly lower than standard chemotherapeutics.

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, researchers evaluated the impact of this compound on prolyl oligopeptidase activity using biochemical assays. The results indicated a marked reduction in enzyme activity at nanomolar concentrations, suggesting its potential utility in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The oxazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The ethoxyphenyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key differences among analogs arise from substituents on the phenyl ring and the oxazole core:

Table 1: Structural and Molecular Data
Compound Name Substituent on Phenyl Oxazole Position Molecular Weight (g/mol) CAS Number Purity
[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol* 4-Ethoxy 5-yl ~233.21 (estimated) Not reported 95%†
[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol 4-Methoxy 5-yl 219.21 1245807-23-1 95%
[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanol 4-Chloro 5-yl 209.63 893639-01-5 95%
[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol 2-Chloro 5-yl 209.63 438565-33-4 95%
[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol 3-Nitro 5-yl 220.05 Not provided

*Estimated molecular weight based on methoxy analog (219.21) + ethoxy substitution (+14 g/mol).
†Assumed based on purity trends in analogs .

Key Observations:

  • Ethoxy vs.
  • Chloro Substitution : Chlorine’s electron-withdrawing nature may decrease electron density on the oxazole ring, affecting reactivity in substitution reactions .
  • Nitro Groups : Nitro-substituted analogs (e.g., 3-nitrophenyl) exhibit higher molecular weights and altered electronic properties, which could influence binding in biological systems .

Hydrogen Bonding and Crystallography

The hydroxymethyl (-CH2OH) group enables hydrogen bonding, critical for crystal packing and solubility:

  • Methoxyphenyl Analogs: In 5-amino-3-(4-methoxyphenyl)isoxazole, N–H⋯O and O–H⋯N hydrogen bonds form layered structures, with graph-set motifs $ R2^2(8) $ and $ R2^2(10) $ .
  • Chlorophenyl Analogs: [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol exhibits weak C–H⋯O interactions, leading to less dense packing compared to methoxy derivatives .

Biological Activity

[3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The oxazole ring structure, combined with the ethoxy and phenyl substituents, suggests a range of possible pharmacological effects. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure

The compound features an oxazole ring linked to a methanol group and an ethoxy-substituted phenyl group. The structural formula can be represented as follows:

C12H13NO3\text{C}_{12}\text{H}_{13}\text{N}\text{O}_3

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of hepatocellular carcinoma (HepG2) cells. The cytotoxic potency was assessed using the MTT assay, revealing an IC50 value in the range of 1.38 to 3.21 μM, indicating significant efficacy compared to standard chemotherapeutic agents like podophyllotoxin .

Table 1: Cytotoxic Activity of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol

Cell LineIC50 (μM)Reference Compound
HepG21.38 - 3.21Podophyllotoxin

The mechanism by which [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound triggers apoptosis in HepG2 cells as evidenced by increased Annexin V positivity and disruption of mitochondrial membrane potential (MMP). Flow cytometry analysis indicated cell cycle arrest at the G2/M phase .
  • Regulation of Apoptotic Markers : Treatment with this compound resulted in elevated levels of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, suggesting activation of the intrinsic apoptotic pathway .

Antimicrobial Activity

In addition to its anticancer properties, [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol has demonstrated antimicrobial activity against various bacterial strains. Studies indicated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Table 2: Antimicrobial Activity Profile

Bacterial StrainMIC (μg/mL)
E. coli0.0195
Bacillus mycoides0.0048
C. albicans0.039

Case Studies

A detailed case study involving the synthesis and biological evaluation of derivatives related to [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol highlighted its potential as a lead compound for further drug development. The study focused on structural modifications that enhanced biological activity while maintaining favorable pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Cyclization : Formation of the 1,2-oxazole core via condensation of nitrile oxides with alkynes under microwave irradiation (60–80°C, 30–60 min) .

Substitution : Introduction of the 4-ethoxyphenyl group using Ullmann coupling (CuI catalyst, DMF solvent, 110°C, 12–24 h) .

Reduction : Reduction of a carbonyl precursor (e.g., ester or nitrile) to the methanol group using NaBH₄ or LiAlH₄ in THF at 0–25°C .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Yields range from 45–70%, with impurities often arising from incomplete cyclization or over-reduction.

Q. How is the molecular structure of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol characterized experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement ; typical parameters:
       Space group: P2₁/c  
       Unit cell: a = 10.2 Å, b = 8.5 Å, c = 12.3 Å, β = 95°  
       R-factor: <0.05 for high-resolution data (<1.0 Å)  
  • Spectroscopy :
  • ¹H NMR : Methanol proton at δ 4.8–5.2 ppm (broad, exchangeable); oxazole protons at δ 8.1–8.3 ppm (singlet) .
  • FT-IR : O-H stretch at 3200–3400 cm⁻¹; C=N (oxazole) at 1630–1650 cm⁻¹ .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or bacterial enzymes. Parameters:
  • Grid box size: 25 × 25 × 25 Å
  • Scoring function: AMBER force field .
  • QSAR Models : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with IC₅₀ values using descriptors like logP and polar surface area .
    • Data Insight : Analogous compounds (e.g., oxadiazole derivatives) show moderate inhibition (IC₅₀ = 10–50 µM) against microbial targets .

Q. How do crystallographic packing interactions influence the stability and solubility of [3-(4-Ethoxyphenyl)-1,2-oxazol-5-yl]methanol?

  • Methodological Answer :

  • Hydrogen-Bonding Analysis : Use Mercury or PLATON to identify O-H···N/O interactions. Example:
       D-H···A distance: 2.8–3.0 Å  
       Angle: 150–170°  

Such interactions stabilize the crystal lattice but reduce aqueous solubility .

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C, indicating thermal stability suitable for formulation .

Q. What contradictions exist in reported biological data for structurally related 1,2-oxazole derivatives, and how can they be resolved?

  • Methodological Answer :

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC = 8 µg/mL vs. >64 µg/mL) may arise from:

Strain Variability : Use standardized strains (e.g., ATCC 25922 for E. coli).

Assay Conditions : Control pH (7.4 vs. 6.5) and serum protein interference .

  • Meta-Analysis : Pool data from ≥5 studies using random-effects models to quantify heterogeneity (I² statistic) .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Elucidate the role of the ethoxy group in modulating enzyme selectivity (e.g., cytochrome P450 interactions) .
  • Formulation Challenges : Improve bioavailability via co-crystallization with cyclodextrins or PEG-based matrices .

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